Cas no 2229412-51-3 (tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate)

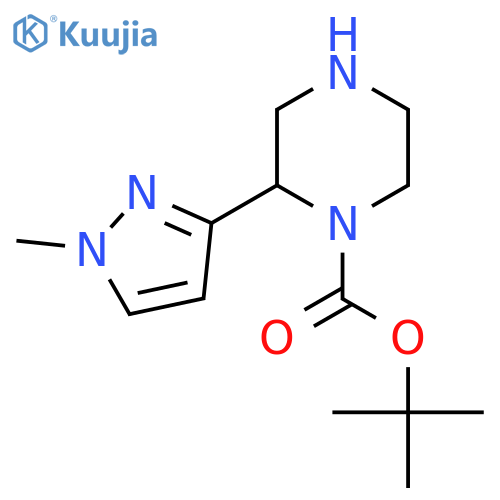

2229412-51-3 structure

商品名:tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate

- EN300-1896451

- 2229412-51-3

-

- インチ: 1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-14-9-11(17)10-5-7-16(4)15-10/h5,7,11,14H,6,8-9H2,1-4H3

- InChIKey: KTGWWMYIJCVHOS-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCNCC1C1C=CN(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 266.17427596g/mol

- どういたいしつりょう: 266.17427596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 59.4Ų

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896451-10g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-1g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-10.0g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1896451-5.0g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1896451-0.5g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-0.05g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-2.5g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-0.25g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1896451-1.0g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1896451-0.1g |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

2229412-51-3 | 0.1g |

$1371.0 | 2023-09-18 |

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2229412-51-3 (tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量